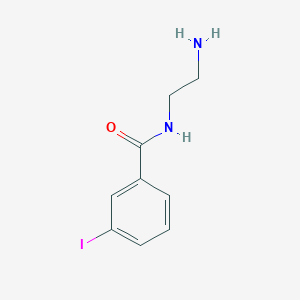

N-(2-Aminoethyl)-3-iodobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

145343-77-7 |

|---|---|

Molecular Formula |

C9H11IN2O |

Molecular Weight |

290.10 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3-iodobenzamide |

InChI |

InChI=1S/C9H11IN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) |

InChI Key |

LHMZFCDJNBEYJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NCCN |

Origin of Product |

United States |

Ethylamine Side Chain:modifications to the Side Chain Can Influence Interactions with the Target and Affect Physicochemical Properties.

The strategic application of these replacements allows for the systematic optimization of the N-(2-Aminoethyl)-3-iodobenzamide scaffold to develop analogs with improved therapeutic potential.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold This interactive table outlines possible bioisosteric modifications for different functional parts of the molecule based on established principles. drughunter.comcambridgemedchemconsulting.comnih.gov

| Molecular Fragment | Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Benzoyl Ring Substituent | Iodine (I) | -Cl, -Br, -F -CF3 -CN -NO2 | To modify steric bulk, hydrophobicity, and electronic character. nih.govcambridgemedchemconsulting.com |

| Amide Linker | -C(=O)NH- | -C(=S)NH- (Thioamide) -C(=Se)NH- (Selenoamide) 1,2,3-Triazole Ring | To enhance metabolic stability and alter hydrogen bonding properties. drughunter.comnih.gov |

| Amine Group | Primary Amine (-NH2) | Secondary Amine (-NHR) Hydroxyl (-OH) | To modify basicity and hydrogen bonding potential. u-tokyo.ac.jp |

Pharmacological and Molecular Interactions of N 2 Aminoethyl 3 Iodobenzamide in Preclinical Models

Cellular and Subcellular Effects Mediated by N-(2-Aminoethyl)-3-iodobenzamide

Analysis of this compound-Induced Gene Expression Changes:There is no available data on gene expression modifications resulting from treatment with this compound.

Without access to peer-reviewed research or entries in chemical and biological databases for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of accuracy and authoritativeness.

Characterization of this compound Effects on Cellular Phenotypes (e.g., proliferation, differentiation, migration)

No specific studies detailing the effects of this compound on cellular proliferation, differentiation, or migration have been identified in the available scientific literature.

In Vivo Pharmacodynamic Assessments in Animal Models

Detailed in vivo pharmacodynamic assessments for this compound are not publicly available.

Target Occupancy and Receptor Saturation Studies in Rodent Models

There are no published target occupancy or receptor saturation studies specifically for this compound in rodent models.

Biomarker Modulation and Pathway Engagement in Preclinical Species

Information regarding the modulation of specific biomarkers or the engagement of cellular pathways by this compound in any preclinical species could not be found.

Exploratory Biological Effects in Disease Models (non-human, non-clinical investigations)

No exploratory studies investigating the biological effects of this compound in preclinical models of disease have been reported in the accessible literature.

Consequently, there are no mechanistic investigations of this compound in preclinical disease paradigms to report.

Applications and Research Tool Development Utilizing N 2 Aminoethyl 3 Iodobenzamide

Development of N-(2-Aminoethyl)-3-iodobenzamide as a Radioligand for Molecular Imaging Modalities

The presence of an iodine atom in the structure of this compound makes it an ideal candidate for radioiodination, enabling its use as a tracer in Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The choice of iodine radioisotope is critical, as different isotopes offer distinct advantages for various applications. For instance, Iodine-123 is suitable for clinical SPECT imaging, Iodine-124 can be used for PET, and Iodine-125 is often employed in preclinical research and in vitro assays due to its longer half-life. mdpi.com

Tracer Design and Radiosynthesis for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT)

The synthesis of a radiolabeled tracer based on the this compound framework involves replacing the stable iodine atom with a radioactive isotope. This is typically achieved through two main strategies: electrophilic or nucleophilic substitution reactions. nih.gov

Electrophilic Radioiodination: This method often involves the radioiodination of an activated precursor, such as an organotin or boronic ester derivative. For example, a common approach is the electrophilic radioiododestannylation of a trialkylstannyl precursor. This reaction is typically carried out using [¹²⁵I]NaI in the presence of a mild oxidizing agent like chloramine-T under acidic conditions. mdpi.com This strategy allows for the production of high molar activity tracers.

Nucleophilic Radioiodination: This approach involves the substitution of a good leaving group, such as bromine or another non-radioactive halogen, on the benzamide (B126) ring with a radioiodide anion. nih.gov The radiosynthesis of a close analog, [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, was successfully achieved via a nucleophilic exchange from its corresponding brominated precursor. nih.gov Copper catalysis can also be employed to facilitate nucleophilic radioiodination on aryl halide precursors, improving reaction efficiency. nih.govrsc.org

The final radiolabeled product must be purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity before use in biological studies. nih.govacs.org

In Vitro Radioligand Binding Characteristics and Selectivity Profiles

The utility of a radioligand is defined by its affinity and selectivity for its biological target. For iodinated benzamides, the target can vary significantly based on small structural modifications.

A study on the analog [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide identified it as a selective inhibitor for Monoamine Oxidase B (MAO-B) . In vitro studies demonstrated its selectivity for MAO-B, although it displayed a slightly lower affinity compared to the established MAO-B inhibitor, Ro 16-6491. nih.gov

Other iodinated benzamide derivatives have been developed to target different biological entities. For instance, certain analogs show a high affinity for sigma receptors , which are often overexpressed in cancer cells like breast cancer and melanoma. nih.govnih.gov Competitive binding assays are used to determine this affinity and selectivity, often using known ligands like haloperidol (B65202) to displace the radiotracer from the receptor. nih.gov Yet other derivatives have been shown to bind with high affinity to melanin (B1238610) , making them potential agents for imaging melanoma. nih.gov

| Compound/Analog | Target | Key In Vitro Findings |

| N-(2-aminoethyl)-4-iodobenzamide | Monoamine Oxidase B (MAO-B) | Good selectivity for MAO-B; slightly lower affinity than reference compound Ro 16-6491. nih.gov |

| Radioiodinated Benzamide (Compound 25) | Sigma-1 Receptor / Melanin | Uptake mechanism is related to its sigma-1 receptor affinity. nih.gov |

| N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) Analogs | Melanin | Designed with a strong affinity for melanin for melanoma imaging. nih.gov |

| N-[2-(1'-piperidinyl)ethyl]-3-[¹²³I]iodo-4-methoxybenzamide | Sigma Receptors | Binds preferentially to sigma receptors overexpressed on breast cancer cells. nih.gov |

In Vivo Biodistribution and Preclinical Imaging Studies in Animal Models

Preclinical studies in animal models are essential to understand how a potential radiotracer behaves in a living system, including its uptake in target organs, clearance from the body, and any non-specific binding.

The biodistribution of radiolabeled benzamides is highly dependent on their specific structure and target.

For [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide , biodistribution studies in rats revealed a high and selective uptake in the pineal gland one hour after intravenous injection. However, its uptake in the brain was low, suggesting that modifications to enhance its passage across the blood-brain barrier might be necessary for it to be an effective brain imaging agent. nih.gov

In studies of melanoma-targeting benzamides in mice, high tumor uptake was observed. For example, one compound, [¹²³I]14d, reached a maximum tumor uptake of 9-12% of the injected dose per gram (%ID/g) at 6 hours post-injection. nih.gov Another series of N-(2-diethylaminoethyl)-4-iodobenzamide analogs showed varied elimination pathways; some were cleared primarily through urine, while others showed mainly fecal excretion. nih.gov Due to rapid clearance from non-target tissues, the tumor-to-organ ratios for these compounds often became very high a few hours after injection. nih.gov

To confirm that a tracer binds to its intended target in vivo, blocking studies are often performed. In these studies, a non-radioactive drug that binds to the same target is administered to block the binding of the radiotracer.

This compound as a Chemical Probe for Biological Target Validation

Beyond its role as a precursor for radioligands, this compound and its non-radioactive analogs can be utilized as chemical probes. A chemical probe is a small molecule used to engage and modulate a specific protein target, thereby helping to validate the function of that target in biological systems. nih.gov

The stable, non-radioactive form of N-(2-aminoethyl)-4-iodobenzamide served as a crucial tool in in vitro studies to characterize its inhibitory profile against MAO-B. nih.gov By using this compound in enzymatic assays, researchers could determine its potency and selectivity, thereby validating MAO-B as a viable target for this class of molecules. Such probes are instrumental in the early stages of drug discovery and for understanding the pharmacological role of specific enzymes, receptors, or transporters. nih.gov The use of these probes helps to establish a clear link between the modulation of a molecular target and a resulting biological or physiological effect.

Affinity Labeling and Photoaffinity Tagging Approaches

Affinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules. This method involves a reactive molecule that first binds reversibly to its target protein and then forms a covalent bond, permanently "labeling" the protein. A specialized form of this technique is photoaffinity labeling, where the reactive group is photoactivatable, meaning it becomes chemically reactive only upon exposure to light of a specific wavelength. mdpi.comnih.gov This temporal control minimizes non-specific labeling of other molecules. nih.gov

A typical photoaffinity probe consists of three key components: a recognition element (pharmacophore) that directs the molecule to the target, a photoreactive group, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and purification. mdpi.com Common photoreactive groups include aryl azides, benzophenones, and diazirines, each with distinct photochemical properties. nih.gov

A comprehensive review of scientific literature did not yield specific studies where this compound has been used as an affinity or photoaffinity label. However, its structure contains features that could be adapted for such purposes. For instance, the iodobenzamide portion could serve as the pharmacophore for a target protein, and the terminal amino group provides a convenient handle for chemical modification to attach a photoreactive moiety and a reporter tag. The iodine atom itself can sometimes participate in photo-induced cross-linking, although this is less common than using dedicated photoreactive groups. mdpi.com

Proteomic Profiling for Identification of Interacting Biomolecules

Proteomic profiling aims to identify the complete set of proteins expressed in a cell, tissue, or organism under specific conditions. In the context of small molecule research, proteomic techniques are invaluable for identifying the proteins that interact with a particular compound. mdpi.com One advanced method is thermal proteome profiling (TPP), which is based on the principle that the binding of a small molecule can alter the thermal stability of its protein target. nih.gov By heating cell lysates treated with a compound to various temperatures and then quantifying the remaining soluble proteins using mass spectrometry, researchers can identify which proteins have been stabilized by the compound, thus revealing them as potential targets. nih.gov

Another approach involves using a modified version of the compound of interest, for instance, one that can be used for affinity purification of its binding partners, followed by their identification via mass spectrometry. mdpi.com

There are no specific research findings available that detail the use of this compound in proteomic profiling studies to identify its interacting biomolecules. Such a study would be a critical step in elucidating its mechanism of action if a biological activity were identified.

Incorporation of this compound into Advanced Research Materials

The development of advanced materials for research purposes, such as controlled-release systems and targeted delivery vehicles, often relies on the incorporation of specific chemical entities to impart desired functionalities.

Conjugation to Polymeric Scaffolds for Controlled Release Research

Polymeric scaffolds are three-dimensional networks that can be engineered to release entrapped molecules in a controlled manner. mdpi.com These scaffolds are crucial in tissue engineering and for creating research models to study the sustained effects of bioactive compounds. mdpi.com The release of a compound can be triggered by environmental factors like pH, temperature, or the presence of specific enzymes. mdpi.com Small molecules can be either physically encapsulated within the polymer matrix or chemically conjugated to the polymer backbone. mdpi.com

The chemical structure of this compound, specifically its terminal primary amine, makes it a suitable candidate for conjugation to polymeric scaffolds. This amine group can readily react with various functional groups on a polymer, such as carboxylic acids, activated esters, or isocyanates, to form stable amide or urea (B33335) linkages. nih.gov

A review of the current literature did not reveal any studies describing the conjugation of this compound to polymeric scaffolds for controlled release research.

Functionalization of Nanoparticles for Research Delivery Systems

Nanoparticles are increasingly being developed as sophisticated delivery systems in biomedical research. nih.gov Their surfaces can be functionalized with a variety of molecules, including targeting ligands, imaging agents, and therapeutic or research compounds, to create multifunctional nanoprobes. researchgate.netmdpi.com This functionalization can enhance biocompatibility, improve cellular uptake, and direct the nanoparticles to specific cells or tissues. nih.gov The covalent attachment of molecules to the nanoparticle surface is a common strategy to ensure stability. researchgate.net

The amino group of this compound provides a reactive site for its attachment to the surface of various types of nanoparticles. For example, it can be coupled to nanoparticles that have been surface-activated with carboxyl groups. nih.gov

No published research was found describing the functionalization of nanoparticles with this compound for the development of research delivery systems.

Utilization of this compound in High-Throughput Screening Libraries

High-throughput screening (HTS) is a key process in drug discovery and chemical biology for rapidly testing thousands to millions of compounds for a specific biological activity. nih.gov HTS libraries are collections of diverse chemical compounds that serve as the starting point for identifying "hits"—molecules that show a desired effect in a particular assay. nih.gov

Screening for Novel Biological Activities in Mechanistic Research

Once a compound is part of a screening library, it can be tested in a wide array of assays to uncover novel biological activities. These assays can be cell-based, measuring effects like cell viability or the activation of a signaling pathway, or they can be biochemical, measuring the inhibition of a specific enzyme, for example. nih.gov Identifying a novel activity for a compound like this compound would be the first step towards a deeper investigation of its mechanism of action and its potential as a research tool or a lead for drug development.

There is no available information from screening campaigns to indicate whether this compound has been identified as a hit for any particular biological activity. Its inclusion in screening libraries would be a prerequisite for such a discovery.

Application in Fragment-Based Drug Discovery and Lead Identification

This compound and its core scaffold, 3-iodobenzamide (B1666170), serve as exemplary chemical tools in the realm of fragment-based drug discovery (FBDD). This modern drug discovery paradigm focuses on identifying small, low-molecular-weight chemical fragments that bind with low affinity to a biological target. These initial "hits" are then optimized and grown into more potent, high-affinity lead compounds. The benzamide moiety, in particular, is a well-established pharmacophore for a critical class of cancer therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors.

The fundamental principle of FBDD is that by starting with smaller, less complex molecules, a greater and more efficient exploration of chemical space is possible, leading to lead compounds with superior drug-like properties. The 3-iodobenzamide structure is an ideal starting fragment for several reasons. It mimics the nicotinamide (B372718) portion of the natural PARP substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), allowing it to sit within the enzyme's active site. nih.govresearchgate.net The iodine atom provides not only a vector for chemical modification but is also a valuable tool for X-ray crystallography, helping to confirm the fragment's binding mode within the target protein.

The discovery process often begins with screening a library of fragments against a target protein, such as PARP-1. PARP-1 is a key enzyme in the repair of single-strand DNA breaks. nih.gov Inhibiting this enzyme in cancers that have defects in other DNA repair pathways (like those with BRCA1/2 mutations) leads to a synthetic lethal effect, where the cancer cells are unable to repair their DNA and subsequently die. nih.govnih.gov

Once a fragment like 3-iodobenzamide is identified as a binder, the process of "hit-to-lead" optimization begins. This involves strategically adding chemical groups to the fragment core to increase interactions with the target protein and enhance potency. The N-(2-aminoethyl) side chain on this compound represents a common strategy for this "fragment growing." The aminoethyl group can form additional hydrogen bonds or ionic interactions with amino acid residues in the protein's binding pocket, thereby improving affinity. Medicinal chemists synthesize and test numerous derivatives, systematically exploring the structure-activity relationship (SAR) to develop highly potent and selective inhibitors. mdpi.com

This fragment-based approach, utilizing the benzamide scaffold, has been instrumental in the development of several clinically approved PARP inhibitors. mdpi.com For example, the development of Veliparib, a potent PARP-1/2 inhibitor, was based on the benzimidazole (B57391) carboxamide scaffold, which shares core structural features with the simpler benzamides and was selected for its low molecular weight and high potency. mdpi.com

The table below presents data for various compounds developed from benzamide-based scaffolds, illustrating the evolution from a simple fragment to a potent inhibitor targeting PARP-1.

Table 1: Research Findings on Benzamide Scaffold-Based PARP-1 Inhibitors

| Compound Name/Scaffold | Target | Key Findings | IC₅₀ (µM) |

|---|---|---|---|

| Benzamide Scaffold | PARP-1 | Serves as a foundational fragment mimicking the nicotinamide portion of NAD+. researchgate.net | Weak |

| Veliparib (ABT-888) | PARP-1/2 | A promising clinical candidate developed from a benzimidazole carboxamide scaffold. mdpi.com | 0.005 |

| Olaparib | PARP-1/2 | The first FDA-approved PARP inhibitor for certain cancers with BRCA mutations. mdpi.com | 0.005 |

| Rucaparib | PARP-1/2/3 | Approved for maintenance treatment of recurrent ovarian cancer. mdpi.com | 0.007 |

| Talazoparib | PARP-1/2 | Approved for patients with germline BRCA-mutated, HER2-negative breast cancer. mdpi.com | 0.001 |

Analytical Methodologies for Characterization and Quantification of N 2 Aminoethyl 3 Iodobenzamide

Spectroscopic Techniques for Structural Elucidation of N-(2-Aminoethyl)-3-iodobenzamide

Spectroscopic methods are indispensable for determining the molecular structure of this compound. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the types of chemical bonds present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the iodinated benzene (B151609) ring would appear as complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the influence of the iodine and amide substituents. ucl.ac.uk The protons of the ethylenediamine (B42938) side chain would exhibit distinct signals. The two methylene (B1212753) groups (-CH₂-) would likely appear as triplets, with the group adjacent to the amide nitrogen being more deshielded (shifted further downfield) than the one adjacent to the primary amine. The protons of the primary amine (-NH₂) and the amide (-NH-) would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide group is typically found in the highly deshielded region of 160-170 ppm. The carbons of the aromatic ring would resonate between 120 and 140 ppm, with the carbon atom bonded to the iodine showing a characteristic shift. The methylene carbons of the ethyl chain would appear in the aliphatic region, generally between 30 and 50 ppm. researchgate.net

Predicted NMR Data: Based on the structure of this compound and known chemical shift values for similar functional groups, the following table summarizes the predicted ¹H and ¹³C NMR data. pdx.edupitt.edusigmaaldrich.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 165-170 |

| Aromatic C-I | - | 90-100 |

| Aromatic C-H | 7.2 - 8.2 (multiplets) | 125-140 |

| Aromatic C-C=O | - | 135-145 |

| Amide N-H | 8.0 - 8.5 (broad singlet) | - |

| Methylene (-CH₂-NH-C=O) | 3.4 - 3.6 (triplet) | 38-42 |

| Methylene (-CH₂-NH₂) | 2.8 - 3.0 (triplet) | 40-45 |

| Amine N-H₂ | 1.5 - 2.5 (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to identify potential impurities by analyzing its fragmentation pattern. The molecular formula for this compound is C₉H₁₁IN₂O, which gives it a monoisotopic mass of approximately 289.99 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of nitrogen, this compound follows the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu

The fragmentation of this compound would likely proceed through several characteristic pathways. libretexts.org Cleavage of the bond between the two methylene groups of the ethylenediamine chain is a probable fragmentation, leading to the formation of stable ions. Another common fragmentation pathway for amides is the cleavage of the amide bond.

Predicted Major Fragments in Mass Spectrometry:

| Fragment Structure | Predicted m/z | Description |

| [C₉H₁₁IN₂O]⁺ | ~290 | Molecular Ion (M⁺) |

| [C₇H₄IO]⁺ | 231 | Loss of the aminoethyl group |

| [C₆H₄I]⁺ | 203 | Loss of the entire amide side chain |

| [CH₂NH₂]⁺ | 30 | Cleavage of the ethylenediamine chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency.

The IR spectrum of this compound would show a strong absorption band for the carbonyl group (C=O) of the amide, typically in the range of 1630-1680 cm⁻¹. nih.gov The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3500 cm⁻¹. nih.gov Primary amines usually show two bands in this region, while secondary amides show one. The C-N stretching vibrations would be observed in the 1000-1350 cm⁻¹ range. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations appear in the 690-900 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the benzene ring. The C-I bond vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine/Amide (N-H) | Stretch | 3200 - 3500 (broad) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Amide (C=O) | Stretch | 1630 - 1680 (strong) |

| Amide (N-H) | Bend | 1515 - 1570 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amine/Amide (C-N) | Stretch | 1000 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the iodobenzamide chromophore, which includes the benzene ring conjugated with the carbonyl group, is responsible for its UV absorption.

The expected electronic transitions are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding π* orbitals. These are expected to occur in the lower wavelength UV region. The n → π* transition involves the excitation of a non-bonding electron from the oxygen or nitrogen atoms to an antibonding π* orbital of the carbonyl group. These transitions are generally of lower intensity compared to π → π* transitions. biosynth.comsigmaaldrich.com The presence of the iodine atom, an auxochrome, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Predicted UV-Vis Absorption Data:

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~200-250 | Benzene ring and C=O |

| n → π | ~270-300 | Carbonyl group (C=O) |

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the purity assessment of pharmaceutical compounds like this compound. A well-developed and validated HPLC method can provide accurate and precise quantification of the compound and its impurities.

Method Development: A typical HPLC method for a moderately polar compound like this compound would utilize reversed-phase chromatography. A C18 or a polar-embedded column, such as an amide column, would be suitable. sigmaaldrich.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from any potential impurities with different polarities. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, as determined by UV-Vis spectroscopy.

Method Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its reliability. libretexts.orguni-saarland.de Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is instrumental in detecting and quantifying volatile impurities that may be present from starting materials, solvents, or by-products of the chemical reaction.

The process typically involves headspace sampling, where the sample is heated in a sealed vial to allow volatile compounds to partition into the gas phase. A sample of this headspace is then injected into the gas chromatograph. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Common volatile impurities that could be monitored include residual solvents used in the synthesis and purification steps. The retention index, a parameter calculated based on the retention times of n-alkane standards, can be used to aid in the identification of these impurities. nih.gov The sensitivity of GC-MS allows for the detection of these impurities at very low levels, which is critical for ensuring the purity of the final compound. orientjchem.org

Table 1: Potential Volatile Impurities in this compound Synthesis

| Impurity Class | Example Compounds | Analytical Concern |

|---|---|---|

| Residual Solvents | Dichloromethane, Ethyl acetate, Dimethylformamide (DMF) | Potential toxicity and impact on downstream applications. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a substance. umass.eduumich.edu In the synthesis of this compound, TLC is an invaluable tool for tracking the conversion of reactants to the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent). umass.edu The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. umass.edu

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of the product spot. umass.edu Visualization is often achieved by using a UV lamp, as many organic compounds absorb UV light and appear as dark spots on a fluorescent background. umich.edu Alternatively, the plate can be exposed to iodine vapor, which reacts with organic compounds to produce colored spots. umass.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify compounds when compared to known standards. umich.edu

Table 2: Typical TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A mixture of a polar and a non-polar solvent, e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol, with the ratio adjusted to achieve optimal separation. |

Quantitative Bioanalytical Methods for this compound in Biological Matrices (Non-human)

To understand the pharmacokinetic and pharmacodynamic properties of this compound in preclinical research, sensitive and specific bioanalytical methods are required to quantify the compound in biological samples such as plasma, serum, and tissue homogenates from non-human subjects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. nih.govnih.gov The method involves separating the analyte of interest from the complex biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

A typical LC-MS/MS method development for this compound would involve optimizing the chromatographic conditions to achieve a short run time and baseline separation from any interfering components. capes.gov.br The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. nih.gov Method validation is a critical step to ensure the reliability of the results and typically includes the assessment of linearity, sensitivity (lower limit of quantification), accuracy, precision, recovery, and matrix effects. nih.gov

While LC-MS/MS is highly accurate, immunological assays, such as enzyme-linked immunosorbent assay (ELISA), can offer a high-throughput and cost-effective alternative for the quantification of this compound in a large number of research samples. The development of such an assay requires the production of antibodies that specifically recognize and bind to this compound.

This process involves synthesizing a hapten-carrier conjugate, where this compound (the hapten) is chemically linked to a larger carrier protein. This conjugate is then used to immunize animals to elicit an immune response and generate antibodies. The resulting polyclonal or monoclonal antibodies are then screened for their affinity and specificity to this compound. Once suitable antibodies are identified, an immunoassay can be developed and validated. However, it is important to note that immunoassays can sometimes be affected by isoform-specific effects, which should be carefully evaluated during validation. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. Obtaining the crystal structure of this compound can provide valuable insights into its molecular conformation, intermolecular interactions, and packing in the solid state. This information is crucial for understanding its physical properties and for structure-based drug design efforts.

The first and often most challenging step in X-ray crystallography is growing high-quality single crystals of the compound. nih.gov

The process of obtaining single crystals suitable for X-ray diffraction analysis is often an iterative process of optimization. nih.govhamptonresearch.com It involves systematically varying several parameters to find the conditions that favor slow and controlled crystal growth.

Initial screening for crystallization conditions is typically performed using commercially available screens that cover a wide range of precipitants, pH values, and salts. hamptonresearch.com Once initial "hits" (conditions that produce any crystalline material) are identified, a more focused optimization is carried out. nih.gov This involves fine-tuning the concentrations of the precipitant and the compound, as well as exploring different temperatures and crystallization methods like vapor diffusion, slow evaporation, or cooling. nih.govmdpi.com Additives can also be introduced to improve crystal quality. nih.gov

Table 3: Key Parameters for Optimizing Crystallization of this compound

| Parameter | Rationale for Optimization |

|---|---|

| Solvent/Precipitant System | The choice of solvent and precipitant is crucial for controlling the supersaturation of the solution, which is the driving force for crystallization. hamptonresearch.com |

| Concentration | The concentration of this compound directly affects the degree of supersaturation. nih.gov |

| Temperature | Temperature influences the solubility of the compound and can be used to induce crystallization by slow cooling. nih.gov |

| pH | For ionizable compounds, pH can significantly affect solubility and is a key parameter to screen. nih.gov |

| Additives | Small molecules or salts can sometimes promote nucleation or improve the quality of the crystals. nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The crystal structure of this compound, while not publicly available in comprehensive detail, can be inferred to be stabilized by a network of intermolecular interactions based on the analysis of structurally similar compounds. The primary amino group (-NH2) and the secondary amide (–NH–) group are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the amino group act as hydrogen bond acceptors.

Hydrogen Bonding:

In the crystalline state, it is anticipated that molecules of this compound would engage in extensive hydrogen bonding. A probable and significant interaction would be the formation of a classic amide-to-amide hydrogen bond, where the N-H of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. For instance, in the crystal structures of many benzamide (B126) derivatives, N—H⋯O hydrogen bonds are a predominant feature, often resulting in the formation of centrosymmetric dimers or extended chains. nih.gov

Furthermore, the primary amino group of the ethylamino substituent provides additional sites for hydrogen bonding. This group can participate in N—H⋯O interactions with the carbonyl group or N—H⋯N interactions with the amino group of an adjacent molecule. The presence of multiple hydrogen bond donors and acceptors allows for the formation of a robust three-dimensional network, contributing to the stability of the crystal lattice. The geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be critical in determining the packing efficiency. In related aromatic amides, N-H···O hydrogen bond distances are typically observed in the range of 2.8 to 3.2 Å. acs.org

Halogen Bonding:

A key feature of the this compound structure is the presence of an iodine atom on the benzoyl ring. Iodine, being a large and polarizable halogen, is a highly effective halogen bond donor. nih.gov A halogen bond is a non-covalent interaction wherein the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic region on an adjacent molecule. nih.gov

In the crystal packing of this compound, the iodine atom can form halogen bonds with various Lewis basic sites on neighboring molecules. The most likely halogen bond acceptors are the carbonyl oxygen and the nitrogen atom of the amino group. These C—I⋯O and C—I⋯N interactions would play a significant role in directing the supramolecular assembly. The directionality of halogen bonds (typically with an R–X···Y angle close to 180°) makes them a powerful tool in crystal engineering. nih.gov In the crystal structures of other iodo-substituted benzamides, weak I···I and C—H···π interactions have also been observed to be vital in the formation of different polymorphic modifications. ias.ac.in The interplay between the stronger hydrogen bonds and the more directional, though often weaker, halogen bonds would ultimately define the specific packing arrangement of this compound.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | Amide N-H | Carbonyl O | 2.8 - 3.2 | Formation of dimers and chains |

| Hydrogen Bond | Amino N-H | Carbonyl O / Amino N | 2.9 - 3.5 | Cross-linking of primary chains |

| Halogen Bond | Iodine (C-I) | Carbonyl O / Amino N | < 3.5 (I···O/N) | Directional control of supramolecular assembly |

Structure Activity Relationship Sar Studies of N 2 Aminoethyl 3 Iodobenzamide Analogs

Systematic Modification of the Benzamide (B126) Moiety

The benzamide core of N-(2-Aminoethyl)-3-iodobenzamide is a critical determinant of its interaction with biological targets. Alterations to this aromatic ring, through the introduction of various substituents, have been shown to profoundly influence the compound's biological activity and binding affinity.

Influence of Halogen Substitutions on Biological Activity and Binding Affinity

Halogen atoms, owing to their unique electronic and steric properties, are frequently employed in medicinal chemistry to modulate the pharmacological profile of lead compounds. In the context of N-(2-aminoethyl)benzamide analogs, halogen substitutions on the phenyl ring have been a key area of investigation, particularly for their role in monoamine oxidase (MAO) inhibition. Research has shown that halo-substituted N-(2-aminoethyl)benzamides are competitive and reversible inhibitors of MAO-B, with their potency being influenced by both steric and hydrophobic factors. rsc.orgnih.gov

To illustrate the impact of halogen substitution, consider the following hypothetical data table, which reflects the general principles observed in SAR studies of related benzamide analogs targeting MAO-B.

| Compound ID | Substitution (Position) | Halogen | MAO-B Inhibition (IC₅₀, µM) |

| 1a | 3-H | - | >100 |

| 1b | 3-F | F | 25.5 |

| 1c | 3-Cl | Cl | 10.2 |

| 1d | This compound | I | 5.8 |

| 1e | 3-Br | Br | 8.1 |

| 1f | 4-Cl | Cl | 1.5 |

| Note: This table is a representative example based on general SAR principles and does not represent empirically collected data from a single comparative study. |

From this illustrative table, a trend can be observed where increasing the size and polarizability of the halogen at the 3-position (from F to I) correlates with an increase in inhibitory potency against MAO-B. The 4-chloro analog is included to highlight the importance of positional isomerism in determining activity.

Effects of Alkyl, Aryl, and Heteroaryl Substitutions on Potency and Selectivity

Beyond halogens, the introduction of alkyl, aryl, and heteroaryl groups onto the benzamide ring offers a broader exploration of the chemical space and its impact on potency and selectivity. The addition of these groups can influence the compound's lipophilicity, conformation, and potential for additional binding interactions.

Alkyl Substitutions: The introduction of small alkyl groups, such as methyl or ethyl, can probe the steric tolerance of the binding pocket. Generally, the position and size of the alkyl group are critical. A small alkyl group at a position that fits into a hydrophobic pocket of the target enzyme can enhance binding affinity. However, bulkier alkyl groups may introduce steric hindrance, leading to a decrease in activity.

Aryl and Heteroaryl Substitutions: The incorporation of aryl or heteroaryl rings can introduce a range of new interactions, including π-π stacking and hydrogen bonding, which can significantly enhance potency. For example, in the development of inhibitors for other enzymes, the addition of a second aryl ring has been a successful strategy to increase affinity. The choice of the heteroaryl ring is also critical, as the nature and position of the heteroatom(s) can influence the compound's electronic properties and ability to act as a hydrogen bond donor or acceptor.

A hypothetical data table below illustrates the potential effects of these substitutions on MAO-B inhibition:

| Compound ID | Benzamide Substitution | MAO-B Inhibition (IC₅₀, µM) | Selectivity (MAO-A/MAO-B) |

| 2a | 3-methyl | 15.3 | 15 |

| 2b | 3-phenyl | 2.1 | 50 |

| 2c | 3-(pyridin-4-yl) | 1.8 | 65 |

| 2d | 3-(thiophen-2-yl) | 3.5 | 40 |

| Note: This table is a representative example based on general SAR principles and does not represent empirically collected data from a single comparative study. |

This illustrative data suggests that the introduction of an aryl or heteroaryl group at the 3-position can lead to a significant increase in potency and selectivity compared to a small alkyl group. The pyridyl substituent, with its potential for hydrogen bonding, shows the highest potency and selectivity in this hypothetical series.

Exploration of the N-(2-Aminoethyl) Side Chain Modifications

Impact of Chain Length and Branching on Molecular Interactions

The length and branching of the aminoalkyl side chain are critical for optimal interaction with the active site. The two-carbon ethyl linker in this compound appears to be optimal for positioning the terminal amino group for key interactions.

Chain Length: Altering the length of the alkyl chain can significantly impact biological activity. Shortening or lengthening the chain by a single methylene (B1212753) group can misalign the terminal amine, preventing it from forming crucial hydrogen bonds or ionic interactions within the active site. In many classes of enzyme inhibitors, a specific chain length is required to bridge two key binding regions.

Branching: The introduction of alkyl groups (branching) on the ethylamine (B1201723) chain can have varied effects. Small alkyl substitutions, such as a methyl group, might be tolerated if they fit into a small hydrophobic pocket. However, larger branches are likely to cause steric clashes, reducing affinity. For some related benzothiazole (B30560) analogs, dimethyl substitution on a propyl linker was found to increase potency, suggesting the presence of a suitable pocket to accommodate these groups.

The following hypothetical data table illustrates these principles:

| Compound ID | Side Chain Modification | MAO-B Inhibition (IC₅₀, µM) |

| 3a | N-(aminomethyl) | >100 |

| 3b | N-(2-Aminoethyl) | 5.8 |

| 3c | N-(3-aminopropyl) | 22.1 |

| 3d | N-(2-amino-2-methylethyl) | 8.9 |

| 3e | N-(2-amino-1-methylethyl) | 12.4 |

| Note: This table is a representative example based on general SAR principles and does not represent empirically collected data from a single comparative study. |

This table illustrates the importance of the ethyl linker, with both shorter and longer chains showing reduced activity. A methyl branch on the carbon adjacent to the amide nitrogen is shown to be more favorable than a branch on the terminal carbon.

Introduction of Chiral Centers and Stereochemical Effects

The introduction of a chiral center into the N-(2-aminoethyl) side chain can lead to stereoisomers with different biological activities. This stereoselectivity arises from the three-dimensional nature of the enzyme's active site, which can preferentially bind one enantiomer over the other.

For example, introducing a methyl group at either the C1 or C2 position of the ethylamine chain creates a chiral center. The (R)- and (S)-enantiomers will orient the methyl group differently in space, and one orientation may be more favorable for binding than the other. The synthesis of single enantiomers and their separate biological evaluation are crucial to understanding these stereochemical effects.

A hypothetical data table demonstrating stereoselectivity is presented below:

| Compound ID | Configuration | MAO-B Inhibition (IC₅₀, µM) |

| 4a | (R)-N-(2-aminopropyl) | 7.5 |

| 4b | (S)-N-(2-aminopropyl) | 35.2 |

| 4c | racemic-N-(2-aminopropyl) | 18.9 |

| Note: This table is a representative example based on general SAR principles and does not represent empirically collected data from a single comparative study. |

In this hypothetical example, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry in the interaction with the biological target.

Conformational Restriction Strategies via Cyclization or Constrained Moieties

To reduce the conformational flexibility of the N-(2-aminoethyl) side chain and lock it into a more bioactive conformation, various constraint strategies can be employed. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Cyclization: Incorporating the ethylamine side chain into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, is a common strategy. This restricts the number of available conformations and can orient the key interacting groups in a more favorable manner for binding.

Constrained Moieties: The introduction of rigid linkers or double bonds within the side chain can also limit conformational freedom. For example, replacing the ethylamine with a vinylamine (B613835) or an ethynylamine moiety would introduce rigidity.

The following hypothetical data table illustrates the effects of conformational restriction:

| Compound ID | Side Chain Modification | MAO-B Inhibition (IC₅₀, µM) |

| 5a | N-(2-Aminoethyl) (flexible) | 5.8 |

| 5b | N-(piperidin-4-yl) (cyclic) | 2.3 |

| 5c | N-(pyrrolidin-3-yl) (cyclic) | 3.1 |

| 5d | (E)-N-(2-aminovinyl) (constrained) | 4.5 |

| Note: This table is a representative example based on general SAR principles and does not represent empirically collected data from a single comparative study. |

This illustrative data suggests that constraining the side chain, particularly through cyclization into a piperidine ring, can lead to a significant improvement in inhibitory potency.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model serves as a template for designing new molecules with potentially higher affinity and selectivity.

Identification of Essential Structural Features for Biological Interaction

The biological activity of this compound analogs is closely tied to specific structural features that facilitate interaction with their target, such as the enzyme Monoamine Oxidase-B (MAO-B). Structure-activity relationship (SAR) studies on a series of N-(2-aminoethyl)benzamide analogs have revealed that the nature and position of substituents on the benzamide ring are critical for potency.

Key structural components essential for the biological interaction of this class of compounds include:

An Aromatic Ring: The benzamide core serves as a scaffold, positioning the other functional groups correctly for target engagement.

A Halogen/Electronegative Group: The substituent on the aromatic ring, such as the iodine atom in this compound, plays a significant role. Studies on halo- and nitro-substituted analogs suggest that steric and hydrophobic properties of this substituent are key determinants of inhibitory potency. nih.gov For instance, the replacement of the iodine with other halogens or a nitro group directly impacts the compound's interaction with the target enzyme. nih.gov

An Amide Linker: The N-(2-Aminoethyl)benzamide structure contains a crucial amide bond that connects the substituted phenyl ring to the ethylamine side chain. This linker maintains the appropriate distance and orientation between the two ends of the molecule.

A Basic Amino Group: The terminal primary amino group on the ethyl side chain is a critical feature, likely involved in key ionic or hydrogen bond interactions within the active site of the biological target.

The relative importance of these features is underscored by research on analogs like N-(2-aminoethyl)-4-chlorobenzamide, where modifications to the substituent on the phenyl ring led to some of the most potent reversible inhibitors of MAO-B. nih.gov The potency of these compounds is rationalized based on the steric and hydrophobic effects imparted by the specific substituent. nih.gov

Table 1: Structural Variations and Their Inferred Impact on the Activity of N-(2-Aminoethyl)benzamide Analogs This interactive table illustrates key analogs and the role of their substituents, as identified in SAR studies. nih.gov

| Compound/Analog Class | Structural Variation | Inferred Role of Variation |

| This compound | Iodine at position 3 | Contributes specific steric and hydrophobic properties for target binding. |

| N-(2-Aminoethyl)-4-chlorobenzamide | Chlorine at position 4 | Provides alternative hydrophobic and electronic properties affecting potency. nih.gov |

| Nitro-substituted Analogs | Nitro group on the benzamide ring | The nitro group's electronic and steric features alter the interaction with the target. nih.gov |

| Other Halo-substituted Analogs | Other halogens (e.g., Br, F) on the ring | Systematically modifies the size and hydrophobicity to probe the target's binding pocket. nih.gov |

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based methods. mdpi.comdovepress.com Both are instrumental in virtual screening and lead optimization. dovepress.comnih.gov

Ligand-Based Pharmacophore Generation: This method is employed when the three-dimensional structure of the biological target is unknown. dovepress.com It involves analyzing a set of molecules with known biological activities (both active and inactive) to deduce the shared chemical features responsible for their activity. nih.gov The process typically involves:

Selection of a Training Set: A diverse set of active analogs of this compound, such as the halo- and nitro-substituted derivatives, would be selected. nih.gov

Conformational Analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated.

Feature Identification: Common chemical features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups are identified.

Model Generation and Validation: The features are spatially aligned to create a 3D pharmacophore model. The model's predictive power is then validated using a test set of compounds (molecules not used in model creation) to ensure it can distinguish between active and inactive molecules. nih.gov

For this compound derivatives, a ligand-based model would likely feature a hydrophobic/aromatic region (the iodobenzoyl moiety), a hydrogen bond acceptor (the amide carbonyl), and a positive ionizable feature (the terminal amine).

Structure-Based Pharmacophore Generation: This approach is used when the 3D structure of the biological target (e.g., an enzyme or receptor) complexed with a ligand is available. dovepress.com It directly maps the key interaction points between the ligand and the protein's active site. researchgate.net The steps include:

Obtaining the Target Structure: A high-resolution crystal structure of the target, such as MAO-B, is required.

Identifying Interaction Points: The specific amino acid residues in the binding pocket that interact with the ligand are identified. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net

Creating the Pharmacophore: The identified interaction points are translated into pharmacophoric features. For example, a hydrogen bond with a glutamine residue would be represented as a hydrogen bond donor/acceptor feature in the model. dovepress.com

A structure-based pharmacophore for an this compound analog binding to MAO-B would provide precise details on the optimal placement of the aromatic ring, the halogen substituent, and the aminoethyl side chain within the enzyme's active site to maximize binding affinity.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of N 2 Aminoethyl 3 Iodobenzamide in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

Studies on radiolabeled analogs are crucial for understanding the ADME properties of a compound. The investigation of [125I]N-(2-aminoethyl)-4-iodobenzamide, a selective monoamine oxidase B (MAO-B) inhibitor, in rats provides the most relevant data in this context.

Oral Bioavailability and First-Pass Metabolism in Rodent Models

There is currently no specific information available in the scientific literature regarding the oral bioavailability or first-pass metabolism of N-(2-Aminoethyl)-3-iodobenzamide or its 4-iodo analog in rodent models.

Tissue Distribution Profiles and Organ-Specific Accumulation in Preclinical Models

Biodistribution studies of [125I]N-(2-aminoethyl)-4-iodobenzamide following intravenous injection in rats have demonstrated specific tissue uptake. A notable finding is the high and selective accumulation of this compound in the pineal gland one-hour post-administration. nih.gov Conversely, the cerebral uptake was observed to be low. nih.gov This suggests that while the compound can distribute to specific tissues, its ability to cross the blood-brain barrier may be limited. nih.gov The potential for organ-specific accumulation, particularly in the pineal gland, is a key characteristic of this class of compounds.

Table 1: Tissue Distribution of [125I]N-(2-Aminoethyl)-4-iodobenzamide in Rats (1-hour post-injection)

| Tissue | Uptake |

| Pineal Gland | High and Selective |

| Brain | Low |

Data extracted from studies on the 4-iodo analog and may not be fully representative of the 3-iodo isomer.

Characterization of Excretion Pathways (Renal, Biliary) in Animal Models

Detailed studies characterizing the specific renal and biliary excretion pathways for this compound or its 4-iodo analog in animal models have not been reported in the available literature.

Pharmacokinetic Modeling and Simulation for this compound

Comprehensive pharmacokinetic modeling, including compartmental and non-compartmental analysis, has not been published for this compound.

Compartmental and Non-Compartmental Analysis of Plasma Concentration-Time Data

There is no available data from compartmental or non-compartmental analysis of plasma concentration-time profiles for this compound in preclinical models.

Determination of Key Pharmacokinetic Parameters (e.g., Half-Life, Clearance, Volume of Distribution)

Due to the lack of plasma concentration-time data, key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound have not been determined.

Investigation of Drug-Drug Interaction Potential in Preclinical Models

Inhibition and Induction of Cytochrome P450 Enzymes by this compound

No data is available regarding the inhibitory or inductive effects of this compound on cytochrome P450 enzymes.

Interactions with Drug Transporters (e.g., P-glycoprotein, OATP)

There is no published information on the interaction of this compound with P-glycoprotein or OATP transporters.

Pharmacodynamic Endpoints and PK/PD Relationships in Animal Models

Correlation Between this compound Exposure and Biological Response

No studies correlating the exposure of this compound with biological responses in animal models are available.

Dose-Response Characterization in Preclinical Settings

There is no publicly available data on the dose-response relationship of this compound in preclinical animal models.

Future Research Directions and Unexplored Avenues for N 2 Aminoethyl 3 Iodobenzamide

Exploration of Novel Preclinical Biological Applications and Mechanisms

The benzamide (B126) scaffold is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com Future research should systematically explore the preclinical potential of N-(2-Aminoethyl)-3-iodobenzamide across various biological targets. The structural similarities to other known bioactive benzamides suggest several hypotheses for its mechanism of action.

Substituted benzamides are known to interact with a range of biological targets, particularly in the central nervous system. nih.gov For instance, some benzamides act as dopamine (B1211576) receptor antagonists, while others have shown affinity for serotonin (B10506) receptors or as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. mdpi.comnih.govacs.org The presence of the iodo- group and the aminoethyl side chain on the this compound structure provides unique steric and electronic properties that could modulate its binding affinity and selectivity for such targets.

A forward chemical genetics approach, where the compound is used to elicit a phenotype in a cellular or organismal model, could uncover entirely new biological functions. nih.govresearchgate.net Initial high-throughput screening (HTS) could assess its activity against broad panels of receptors, ion channels, and enzymes. nih.gov For example, screening against a panel of G-protein coupled receptors (GPCRs) or kinases could rapidly identify potential interaction partners.

Furthermore, given that benzamide derivatives have been investigated for their activity against enzymes like histone deacetylases (HDACs), exploring the potential of this compound as an HDAC inhibitor could be a fruitful area of research. mdpi.com Some heterocyclic derivatives of benzamides have also shown potential as pesticides, suggesting a possible role in agricultural science. mdpi.com

Table 1: Potential Preclinical Research Areas for this compound

| Research Area | Potential Target Class | Rationale/Hypothesis |

| Neuroscience | Dopamine/Serotonin Receptors | The benzamide core is a common feature in atypical antipsychotics and other CNS-active agents. nih.gov |

| Cholinesterases (AChE, BChE) | N-benzyl benzamide derivatives have shown potent BChE inhibition. mdpi.comacs.org | |

| Oncology | Histone Deacetylases (HDACs) | Benzamide-based inhibitors are a known class of HDAC inhibitors with selectivity for Class I HDACs. mdpi.com |

| Infectious Diseases | Bacterial or Fungal Targets | The broad biological activity of benzamides warrants screening against microbial pathogens. mdpi.com |

Development of Advanced Delivery Systems for Targeted Research Applications

To enhance the utility of this compound as a research tool, the development of advanced delivery systems could be crucial. These systems can improve solubility, stability, and, most importantly, allow for targeted delivery to specific cells or tissues in preclinical models. rutgers.edu

Nanoparticle-based Systems : Encapsulating this compound within biocompatible and biodegradable polymer nanoparticles could enhance its bioavailability and allow for controlled release. microfluidics-mpt.com Self-assembling polymeric nanospheres are particularly effective for increasing the solubility and efficiency of hydrophobic molecules. rutgers.edu Natural small molecules can also be used to create self-assembling drug delivery systems. rsc.org

Liposomal Formulations : Liposomes can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and facilitating cellular uptake. Surface modification of liposomes with targeting ligands (e.g., antibodies or peptides) could direct the compound to specific cell types in a research setting.

Force-Controlled Release Systems : An emerging area is the use of mechanosensitive molecular devices, such as those based on rotaxanes, which can release a molecular cargo in response to mechanical force. manchester.ac.uk This could be particularly interesting for studying biological processes involving mechanical stress.

Table 2: Comparison of Potential Delivery Systems for Research Applications

| Delivery System | Potential Advantages for Research Use | Example Application |

| Polymer Nanoparticles | Enhanced solubility, controlled release, protection from degradation. microfluidics-mpt.com | Systemic administration in animal models to study long-term effects. |

| Targeted Liposomes | Cell-specific delivery, reduced off-target effects in complex systems. | Investigating the compound's effect on a specific cell type within a co-culture. |

| Drug-Loaded Films | Localized and uniform delivery. rutgers.edu | Application to a specific tissue region in an ex vivo organ bath experiment. |

| Self-Assembled Nanodrugs | High drug loading, circumvents the need for ancillary carriers. nih.gov | Creating high-concentration stock solutions for in vitro screening. |

Opportunities for International Collaborative Research and Open Science Initiatives

Accelerating research on promising but understudied molecules like this compound can be greatly facilitated by international collaboration and open science. researchgate.net

Open Science Models : Sharing data, chemical probes, and results openly can stimulate broader scientific inquiry and avoid duplicative efforts. nih.gov Platforms like the Structural Genomics Consortium have demonstrated the power of making chemical tools freely available to the scientific community. lifescienceleader.com Placing data on this compound in open repositories like the ACS Chemistry Databank would make it part of the formal scientific record. acsopenscience.org

Public-Private Partnerships : Collaborations between academic labs and industry can provide access to resources like high-throughput screening facilities and large compound libraries. nih.gov

International Consortia and Conferences : Engaging with international bodies like the European Federation for Medicinal Chemistry and Chemical Biology (EFMC) or attending conferences such as the World Congress on Medicinal Chemistry can foster collaborations and expose the compound to a wider range of expertise. efmc.infotheinfiniteminds.netechemi.com The Chan Zuckerberg Initiative is one example of a private foundation that funds open science tools and platforms to accelerate research. chanzuckerberg.com Initiatives like "Open Chemistry" at the Janelia Research Campus aim to make novel chemical reagents widely accessible to drive new biological discoveries. thewire.in

Emerging Methodological Advancements Relevant to this compound Studies

The field of drug discovery is constantly evolving, and new technologies can be applied to the study of this compound. nih.govmdpi.comuu.se

Artificial Intelligence (AI) and Machine Learning : AI-driven platforms can now predict potential biological targets for small molecules based on their structure, even for compounds with no known activity. mdpi.comacs.org These computational tools can analyze vast datasets to identify novel drug-target interactions, potentially accelerating the discovery of a primary target for this compound. researchgate.netnih.gov

Advanced High-Throughput Screening (HTS) : HTS technologies have become more sophisticated, moving beyond simple biochemical assays to complex, cell-based phenotypic screens that provide more physiologically relevant data. nih.govjocpr.comtechnologynetworks.com The integration of mass spectrometry with HTS allows for label-free screening of uncharacterized targets. embopress.org

DNA-Encoded Libraries (DELs) : This technology involves screening massive libraries of compounds, each tagged with a unique DNA barcode. While not directly a tool for studying a single compound, DEL screening could identify analogs of this compound with improved potency or selectivity, thus informing structure-activity relationships.

Cryo-Electron Microscopy (Cryo-EM) : If a protein target is identified, Cryo-EM could be used to determine the high-resolution structure of the this compound-protein complex. This structural information is invaluable for understanding the mechanism of action and for guiding the design of future analogs.

Table 3: Emerging Methodologies and Their Application

| Methodology | Specific Application to this compound | Potential Outcome |

| AI-Based Target Prediction | In silico screening against databases of protein structures and bioactivity data. mdpi.comalacrita.com | A ranked list of probable protein targets for initial experimental validation. |

| Phenotypic Screening | Testing the compound in complex cellular models (e.g., 3D organoids) and using high-content imaging. jocpr.comtechnologynetworks.com | Identification of novel, disease-relevant phenotypes without a priori knowledge of the target. |

| Chemoproteomics with Mass Spectrometry | Identifying direct binding partners in a proteome-wide manner. wikipedia.orgembopress.org | Unbiased identification of on- and off-targets to understand polypharmacology. |

| Cryo-Electron Microscopy | Resolving the 3D structure of the compound bound to its validated protein target. | Detailed molecular insights into the binding mode and mechanism of action. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-Aminoethyl)-3-iodobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, such as using 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) with 3-iodobenzoic acid and 2-aminoethylamine in dry dichloromethane (CH₂Cl₂) under inert conditions. Triethylamine (TEA) is often added to neutralize acidic by-products. Optimization involves controlling temperature (room temperature), reaction time (16–24 hours), and solvent choice (polar aprotic solvents like DMF may enhance reactivity). Purification via flash column chromatography (gradient elution with CH₂Cl₂/MeOH) achieves >90% purity. Yield improvements (~34–70%) require careful exclusion of moisture and stoichiometric balancing of reagents .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, amine protons at δ 1.4–3.7 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 333.0 g/mol).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for studying interactions with biological targets .

Q. What purification methods are most effective for this compound, especially when dealing with by-products from synthesis?

- Methodological Answer : Silica gel column chromatography with CH₂Cl₂/MeOH gradients (1–8% MeOH) effectively separates the target compound from unreacted starting materials or side products. Recrystallization in ethanol or acetonitrile can further enhance purity (>95%). Monitoring via thin-layer chromatography (TLC) with UV visualization ensures minimal impurities .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer : Store desiccated at –20°C under nitrogen to prevent hydrolysis or oxidation. Degradation is monitored using periodic TGA-DSC analysis; sharp endothermic peaks near 300°C indicate decomposition. HPLC with UV detection (λ = 254 nm) tracks purity over time, with deviations in retention time signaling degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or compound purity. Standardize protocols by:

- Using SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) under controlled conditions.

- Validating enzyme inhibition assays with positive controls (e.g., known inhibitors).

- Cross-referencing with orthogonal techniques like ITC (isothermal titration calorimetry) for thermodynamic validation .

Q. What strategies are effective in elucidating the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with receptors (e.g., kinases or GPCRs).

- Site-Directed Mutagenesis : Identify critical residues by mutating putative binding sites and measuring activity changes.

- Fluorescence Polarization : Quantify binding affinity shifts in response to structural modifications (e.g., iodine substitution) .

Q. How do modifications to the aminoethyl or iodobenzamide groups affect the compound's physicochemical properties and bioactivity?

- Methodological Answer :

- Aminoethyl Modifications : Introducing fluorinated groups (e.g., –CF₂) enhances metabolic stability but may reduce solubility. Compare analogs like N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide using logP measurements and cytotoxicity assays.

- Iodine Substitution : Replacing iodine with bromine alters electronic properties (Hammett σpara = +0.18 for I vs. +0.23 for Br), impacting binding kinetics. Assess via SPR and X-ray crystallography .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with enzymes or receptors?

- Methodological Answer :

- ReaxFF Molecular Dynamics : Simulates bond-breaking/formation during ligand-receptor interactions, validated against solid-state ¹³C NMR data.

- QM/MM Hybrid Models : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to study electronic effects of the iodine substituent.

- Free Energy Perturbation (FEP) : Predicts binding affinity changes for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.